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Compound of Interest

Compound Name: 4-Ethynyltoluene

Cat. No.: B1208493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

p-tolylacetylene (also known as 4-methylphenylacetylene). The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for these analytical techniques.

Spectroscopic Data
The spectroscopic data for p-tolylacetylene is summarized in the tables below, providing a clear

and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.39 d 8.1
2H, Aromatic (ortho to

-C≡CH)

7.09 d 8.1
2H, Aromatic (meta to

-C≡CH)

2.99 s - 1H, Acetylenic

2.32 s - 3H, Methyl

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

138.4 Aromatic (quaternary, para to -C≡CH)

132.0 Aromatic (ortho to -C≡CH)

129.1 Aromatic (meta to -C≡CH)

119.3 Aromatic (quaternary, ipso to -C≡CH)

83.7 Acetylenic (quaternary)

77.2 Acetylenic (CH)

21.4 Methyl

Infrared (IR) Spectroscopy
The following table lists the significant absorption bands in the infrared spectrum of p-

tolylacetylene.
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Wavenumber (cm⁻¹) Intensity Assignment

3291 Strong ≡C-H stretch

3055 - 3025 Medium Aromatic C-H stretch

2920 Weak Aliphatic C-H stretch (methyl)

2107 Weak -C≡C- stretch

1608 Medium Aromatic C=C stretch

1509 Strong Aromatic C=C stretch

818 Strong
p-disubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (MS)
The mass spectrum of p-tolylacetylene is characterized by a prominent molecular ion peak and

several key fragment ions.

m/z Relative Intensity (%) Assignment

116 100 [M]⁺ (Molecular Ion)

115 85 [M-H]⁺

91 15 [C₇H₇]⁺ (Tropylium ion)

65 10 [C₅H₅]⁺

39 8 [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of p-tolylacetylene for ¹H NMR and 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrument Parameters:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of

1-2 seconds.

For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are commonly

used, with proton decoupling to simplify the spectrum.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of liquid p-tolylacetylene between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Instrument Parameters:
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Use a Fourier Transform Infrared (FT-IR) spectrometer.

Record a background spectrum of the clean, empty salt plates.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Introduce a small amount of the volatile liquid p-tolylacetylene into the mass spectrometer,

often via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization and Analysis:

Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Interpretation:

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like p-tolylacetylene.
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A logical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of p-Tolylacetylene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208493#p-tolylacetylene-spectroscopic-data-nmr-ir-
ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1208493?utm_src=pdf-body-img
https://www.benchchem.com/product/b1208493#p-tolylacetylene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1208493#p-tolylacetylene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1208493#p-tolylacetylene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1208493#p-tolylacetylene-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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